Product packaging for Curcumadionol(Cat. No.:CAS No. 1235984-45-8)

Curcumadionol

Cat. No.: B3092807
CAS No.: 1235984-45-8
M. Wt: 248.32 g/mol
InChI Key: ZJOGLHNZNCCGQF-UHFFFAOYSA-N
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Description

Curcumadionol is a natural product found in Curcuma wenyujin, Curcuma phaeocaulis, and Curcuma aromatica with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O3 B3092807 Curcumadionol CAS No. 1235984-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxypropan-2-yl)-6-methyl-5-(3-oxobutyl)cyclohepta-2,4,6-trien-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-10-9-14(17)13(15(3,4)18)8-7-12(10)6-5-11(2)16/h7-9,18H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOGLHNZNCCGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CC=C1CCC(=O)C)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Phytochemical Isolation and Structural Elucidation of Curcumadionol

Botanical Sources and Extraction Methodologies

Curcumadionol has been primarily identified and isolated from specific species within the Curcuma genus, a group of plants belonging to the ginger family (Zingiberaceae). The process of obtaining this compound involves careful selection of botanical material and a series of extraction and purification steps.

Isolation from Curcuma wenyujin Y. H. Chen et C. Ling

Curcuma wenyujin, a perennial herbaceous plant, is a significant natural source of this compound. sci-hub.se The rhizomes of this plant are the primary part used for the isolation of this and other bioactive compounds. sci-hub.se In fact, this compound was first identified from C. wenyujin along with other novel sesquiterpenes. vulcanchem.comnih.gov The dried and powdered rhizomes are typically subjected to extraction to yield a crude mixture from which this compound is then isolated. researchgate.net

Reported Occurrence in Curcuma phaeocaulis

In addition to C. wenyujin, this compound has also been reported to be a constituent of Curcuma phaeocaulis. bidd.groupnih.gov This species, also a member of the ginger family, is found in regions of East Asia and is utilized in traditional herbal medicine. mdpi.com The presence of this compound in C. phaeocaulis highlights the shared phytochemical profiles among different Curcuma species. nih.govplantaedb.com

Extraction and Purification Techniques for this compound

The journey from the raw plant material to pure this compound involves a multi-step process. Initially, a crude extract is obtained using organic solvents. Common solvents for this purpose include methanol (B129727) or ethyl acetate (B1210297). vulcanchem.com

The final stage involves the purification of the fraction containing this compound. vulcanchem.com This is often achieved through repeated chromatographic techniques, such as high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC), to yield the pure compound. vulcanchem.comnih.gov

Advanced Spectroscopic Characterization and Structural Assignment

Once isolated, the precise chemical structure of this compound was determined using a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. nih.govchemfaces.com This technique provides information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, scientists can piece together the molecular framework.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, mult., J in Hz)
1198.5
2139.8
3128.96.85 (d, 11.5)
4148.17.31 (d, 11.5)
5135.2
6152.17.15 (s)
742.12.89 (t, 7.5)
829.52.78 (t, 7.5)
9208.1
1029.92.18 (s)
1172.8
1229.41.55 (s)
1329.41.55 (s)
1420.72.35 (s)
1524.11.25 (d, 6.9)

Note: The specific solvent and instrument frequency can influence the exact chemical shift values. Data is compiled from published literature and may vary slightly between different studies.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. scripps.eduplasmion.com For this compound, high-resolution mass spectrometry (HRMS) was employed to accurately determine its molecular formula. vulcanchem.comacdlabs.com The technique works by ionizing the molecule and then measuring its mass-to-charge ratio (m/z). scripps.edursc.org This information is crucial for confirming the proposed structure derived from NMR data. The molecular formula for this compound has been established as C₁₅H₂₀O₃. vulcanchem.com

Table 2: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zMolecular Formula
HR-ESI-MS[M+H]⁺249.1485C₁₅H₂₁O₃

Note: The observed m/z value corresponds to the protonated molecule.

Through the combined application of these sophisticated extraction, isolation, and spectroscopic techniques, the scientific community has been able to confidently identify and characterize the chemical structure of this compound.

A Detailed Examination of the Sesquiterpenoid this compound

This compound is a naturally occurring sesquiterpenoid that has been identified through phytochemical investigations of medicinal plants. This article focuses exclusively on the scientific details of its isolation and the analytical techniques employed for the elucidation of its complex chemical structure.

Chemical Synthesis and Derivatization Strategies for Curcumadionol Analogues

Total Synthesis Approaches to the Curcumadionol Xanthane Skeleton

There is currently no published literature detailing the total synthesis of the this compound xanthane skeleton. General methodologies for constructing the characteristic 5,7-fused bicyclic ring system of xanthanolides have been reported, but their direct application to this compound has not been described. mdpi.comkyushu-u.ac.jpnih.gov

Semisynthetic Modification Strategies for this compound

Information regarding the semisynthetic modification of this compound is not available in the current body of scientific literature. While studies on other sesquiterpenoids from Curcuma species have explored derivatization to enhance biological activity, these methods have not been specifically applied to this compound. nih.govresearchgate.net

Design and Synthesis of Novel this compound Derivatives

There are no published studies on the design and synthesis of novel this compound derivatives. Research in this area would be contingent on the successful total or semi-synthesis of the parent compound, which has not yet been reported.

In Vitro Biological Activities and Mechanistic Investigations of Curcumadionol

Other Potential Biological Activities (In Vitro Studies)

Curcumadionol is a xanthane-type sesquiterpenoid that has been isolated from plant species such as Curcuma wenyujin. While research has identified its chemical structure and presence in these plants, comprehensive in vitro studies to determine its specific biological activities are limited. The following sections address the current availability of research findings concerning the potential biological effects of this compound based on the provided outline.

Antiproliferative Effects on Cancer Cell Lines

A review of the current scientific literature does not yield specific in vitro studies investigating the antiproliferative effects of the isolated compound this compound on various cancer cell lines. While other compounds from the Curcuma genus have been extensively studied for such properties, data focusing solely on this compound's ability to inhibit cancer cell growth is not available. Therefore, no data table on its antiproliferative efficacy can be provided at this time.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms in Cancer Cells

There is currently a lack of specific in vitro research focused on whether this compound can induce apoptosis (programmed cell death) or cause cell cycle arrest in cancer cells. The molecular mechanisms, such as the activation of caspases or regulation of cell cycle proteins, have not been specifically elucidated for this compound. Consequently, detailed findings and data tables on its apoptotic and cell cycle effects are not available in the reviewed literature.

Anti-Melanogenic Effects

Investigations into the potential anti-melanogenic effects of this compound have not been reported in the available scientific literature. In vitro studies to determine its ability to inhibit melanin (B1238610) production or affect the activity of key enzymes like tyrosinase in melanoma or skin cells are absent. As a result, there are no detailed research findings or data to present on this topic.

Antimicrobial Efficacy (e.g., antibacterial, antifungal, antiviral)

There is no available scientific data from in vitro studies on the antimicrobial efficacy of this compound. Its potential activity against various strains of bacteria, fungi, or viruses has not been a subject of specific investigation. Therefore, its spectrum of activity and minimum inhibitory concentrations (MIC) against microbial pathogens remain undetermined.

Neuroprotective Potential

The neuroprotective potential of this compound has not been specifically evaluated in in vitro models. Research investigating its ability to protect neuronal cells from damage induced by toxins, oxidative stress, or other neurodegenerative conditions is not present in the current body of scientific literature.

Hepatoprotective Effects

There is a lack of in vitro studies specifically examining the hepatoprotective effects of this compound. Its capacity to protect liver cells from damage induced by toxins such as alcohol, paracetamol, or carbon tetrachloride has not been documented in scientific research.

Structure Activity Relationship Sar Studies of Curcumadionol and Its Analogues

Identification of Key Pharmacophoric Features within the Xanthane Skeleton

The xanthane sesquiterpenoid skeleton is a core structural framework found in a variety of naturally occurring compounds with significant biological activities. nih.govscielo.br The fundamental pharmacophore of many bioactive xanthanolides, a class to which curcumadionol is closely related, is often associated with specific structural motifs that are crucial for their interaction with biological targets. mdpi.com

Key pharmacophoric features generally identified within the xanthane skeleton of related compounds include:

A Bicyclic Core: The fused ring system provides a rigid scaffold that correctly orients the functional groups for interaction with target proteins. scielo.br

An α,β-Unsaturated Carbonyl Group: This feature is a common pharmacophore in many bioactive natural products and is known to be involved in covalent interactions with biological macromolecules. nih.gov

A Lactone Ring: In many xanthanolides, an α-methylene-γ-lactone ring is considered a key active group, particularly for antitumor and anti-inflammatory activities. mdpi.com

While this compound itself does not possess the typical α-methylene-γ-lactone found in many potent xanthanolides, its xanthane framework with specific oxygenated functional groups likely contributes to its bioactivity. ontosight.ai

Correlation between Specific Functional Groups and Biological Activities

The biological activity of a molecule is often dictated by the presence and arrangement of its functional groups. nih.govamazoniainvestiga.info In the case of this compound, its chemical structure is characterized by several functional groups that are anticipated to play a significant role in its biological effects. ontosight.ai Drawing parallels from studies on curcumin (B1669340) and other sesquiterpenoids, the following correlations can be inferred: nih.govmdpi.com

Hydroxyl (-OH) Groups: The presence of hydroxyl groups can contribute to the antioxidant activity of a compound by donating a hydrogen atom to neutralize free radicals. They are also crucial for forming hydrogen bonds with amino acid residues in the active sites of enzymes and receptors, which can be a determining factor in biological activity. nih.gov

Carbonyl (C=O) Group: The carbonyl group is a key feature that can participate in hydrogen bonding and dipole-dipole interactions, influencing the binding affinity of the molecule to its biological targets. nih.gov

The specific arrangement of these groups on the xanthane skeleton of this compound is what ultimately defines its unique biological activity profile.

Table 1: Postulated Contribution of Functional Groups in this compound to Biological Activity

Functional GroupPotential Role in Biological Activity
Hydroxyl (-OH)Antioxidant effects, hydrogen bonding with biological targets.
Carbonyl (C=O)Hydrogen bond acceptor, contributing to binding affinity.
Alkene (C=C)Influences molecular conformation and electronic distribution.

Impact of Stereochemistry on Activity Profile

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can profoundly influence biological activity. longdom.orgijpsr.com Different stereoisomers of a compound can exhibit widely varying potencies and even different types of biological effects, as their shape dictates how they interact with chiral biological macromolecules like enzymes and receptors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.neturan.ua By identifying the physicochemical properties (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. frontiersin.org

The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with measured biological activities is required.

Descriptor Calculation: Various molecular descriptors, such as electronic, steric, and lipophilic properties, are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Currently, there are no published QSAR models specifically for this compound and its analogues. However, the principles of QSAR could be applied to a series of this compound derivatives to elucidate the key structural requirements for a particular biological activity and to guide the synthesis of new compounds with enhanced potency.

Computational Chemistry and Molecular Modeling Studies of Curcumadionol

Molecular Docking Simulations for Target Identification and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. openaccessjournals.com This method is instrumental in identifying potential protein targets and estimating the strength of the interaction, commonly expressed as binding affinity or a docking score. nih.gov A more negative binding energy value generally indicates a stronger and more stable interaction between the ligand and the target protein. rasayanjournal.co.in

While specific docking studies exclusively on Curcumadionol are not extensively documented, research on analogous compounds, particularly curcumin (B1669340) and its derivatives, provides a strong basis for identifying its likely targets. These studies often use software like AutoDock and GOLD to perform the simulations. researchgate.netnih.gov The process involves preparing the 3D structures of the ligand (this compound) and potential target proteins, defining a binding site or "grid box" on the protein, and then allowing the algorithm to explore various binding poses of the ligand within that site. nih.gov

Studies on curcumin analogues have identified several potential protein targets relevant to various diseases. Docking analyses have shown that these compounds can bind effectively to the kinase domain of proteins like Activin receptor-like kinase 5 (ALK5), as well as enzymes such as Cyclooxygenase-2 (COX-2) and Matrix metalloproteinases (MMPs), which are implicated in inflammation and cancer. researchgate.netnih.gov The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's active site. nih.gov For instance, in a study of curcumin analogues against ALK5, binding energies greater than -10.0 kcal/mol were considered indicative of potent antagonists. nih.gov

Compound ClassTarget ProteinDocking ProgramBinding Energy (kcal/mol)Interacting Residues (Example)Reference
Curcumin AnaloguesALK5 Kinase DomainAutoDock> -10.0LYS232, HIS283, LEU340 nih.gov
Curcumin DerivativesCOX-2AutoDock/GOLD-8.5 to -9.5Not Specified researchgate.net
Curcumin DerivativesMMPsAutoDock/GOLD-9.0 to -11.0Not Specified researchgate.net

This table presents representative data from studies on curcumin analogues to illustrate the potential binding affinities and targets applicable to this compound.

Molecular Dynamics Simulations for Ligand-Protein Interactions

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide detailed information on the stability of the complex, the flexibility of the protein and ligand, and the specific interactions that maintain the binding. mdpi.com This technique solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and interaction energies of the complex in a simulated physiological environment. nih.gov

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). researchgate.net

RMSD measures the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the simulation time suggests that the protein-ligand complex has reached equilibrium and remains stable. nih.gov For example, studies on curcumin analogues have shown that the RMSD of the protein backbone and the complex can stabilize below 0.3 nm, indicating a stable system. nih.gov

RMSF indicates the flexibility of individual amino acid residues in the protein. researchgate.net Low fluctuation values suggest that the residue is part of a stable region, whereas higher peaks can indicate more flexible loops, which may or may not be part of the binding site. nih.gov

A study on a curcumin analogue (curA) complexed with the SARS-CoV-2 main protease (Mpro) provides a clear example of MD simulation analysis. The simulation, run for an extended period, showed that the complex remained stable, with the ligand well-accommodated within the binding pocket. nih.gov The average RMSD of the complex was around 0.18 nm, and the RMSF of the backbone residues was generally below 0.3 nm, confirming the stability of the binding. nih.gov Such simulations confirm that the interactions predicted by docking are maintained in a dynamic environment. nih.gov

ParameterSystemAverage ValueInterpretationReference
RMSD Curcumin Analogue-Protein Complex~0.18 nmThe complex is stable and well-equilibrated. nih.gov
RMSD Protein Backbone~0.14 nmThe protein structure remains stable upon ligand binding. nih.gov
RMSF Protein Backbone Residues< 0.3 nmThe protein backbone is highly stable with low flexibility. nih.gov
RMSF Non-Binding Site Residues~0.4 nmHigher flexibility in loops distant from the binding pocket. nih.gov

This table is based on findings for a curcumin analogue and illustrates typical values obtained from MD simulations to assess complex stability.

In Silico Prediction of Biological Targets and Pathways

In silico target prediction methodologies are crucial for understanding the polypharmacology of a compound—its ability to interact with multiple targets. nih.gov These approaches can be broadly categorized as ligand-based or structure-based. creative-biolabs.com

Ligand-based methods operate on the principle of chemical similarity, suggesting that structurally similar molecules are likely to have similar biological activities and bind to similar targets. nih.gov

Structure-based methods , such as inverse or reverse docking, screen a single compound against a large database of protein structures to identify potential binding partners. creative-biolabs.com

These computational screening techniques can generate hypotheses about a compound's mechanism of action, potential therapeutic applications, and even off-target effects that might lead to toxicity. creative-biolabs.comresearchgate.net By identifying a set of potential protein targets for a compound like this compound, researchers can then use bioinformatics platforms to analyze the biological pathways and processes in which these proteins are involved. nih.gov This can reveal potential effects on signaling pathways related to inflammation, cell cycle regulation, or apoptosis. nih.gov

Furthermore, computational tools like PreADMET can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity. nih.govnih.gov Such predictions for this compound could estimate its oral bioavailability, blood-brain barrier penetration, and potential for causing mutations, guiding its development as a therapeutic agent. nih.gov

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of a molecule. unipd.ituclouvain.be These methods, such as Density Functional Theory (DFT), provide insights into a molecule's reactivity, stability, and spectroscopic properties from first principles. rsc.orgniscpr.res.in

For a molecule like this compound, quantum chemical calculations can determine several key electronic properties:

Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy conformation. niscpr.res.in

Electronic Distribution: Calculation of the electrostatic potential map, which shows the charge distribution and helps predict how the molecule will interact with other molecules, such as protein residues. unipd.it

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. niscpr.res.in

Spectroscopic Properties: These calculations can predict vibrational frequencies (FTIR, Raman) and electronic transitions (UV-Vis spectra), which can be compared with experimental data to confirm the structure. niscpr.res.in In studies of other guaiane-type sesquiterpenoids, quantum calculations have been essential for determining absolute configurations by comparing calculated and experimental Electronic Circular Dichroism (ECD) spectra. nih.govrsc.org

These computational analyses provide a fundamental understanding of this compound's intrinsic chemical nature, which underpins its biological activity. rsc.org

PropertyMethodInformation ObtainedRelevance
Molecular Structure DFT Geometry OptimizationOptimized 3D coordinates, bond lengths, angles.Provides the most stable conformation for other calculations. niscpr.res.in
Electronic Reactivity HOMO-LUMO AnalysisEnergy of frontier orbitals, HOMO-LUMO gap.Predicts chemical reactivity and kinetic stability. niscpr.res.in
Charge Distribution Molecular Electrostatic Potential (MEP)Electron-rich and electron-poor regions.Identifies sites for electrophilic and nucleophilic attack. unipd.it
Stereochemistry TDDFT / ECD CalculationCalculated ECD spectrum.Helps determine the absolute configuration of chiral centers. nih.govrsc.org

Future Perspectives in Curcumadionol Research

Exploration of Novel Biosynthetic Pathways

The biosynthesis of sesquiterpenoids, including guaiane-types like curcumadionol, originates from the precursor farnesyl diphosphate (B83284) (FPP). tandfonline.com The formation of the characteristic guaiane (B1240927) skeleton is a complex process involving cyclization and rearrangement cascades. It is proposed that a germacrone (B1671451) intermediate, such as (4S,5S)-germacrone-4,5-epoxide, serves as a key biosynthetic precursor for many guaiane-type sesquiterpenes found in the Curcuma genus. acs.org The cyclization of this precursor leads to the core structure, which then undergoes a series of enzymatic modifications, known as tailoring reactions (e.g., oxidation, reduction, acylation), to yield the final diverse products.

Future research is critical to fully map the specific enzymatic steps leading to this compound. Key areas of exploration include:

Identification of Terpene Synthases (TPS) and Cytochrome P450s: The primary challenge is to identify the specific terpene synthase(s) that catalyze the initial cyclization of FPP to a germacrene or guaiane precursor and the subsequent cytochrome P450 monooxygenases (CYPs) and dehydrogenases that perform the tailoring reactions to create the hydroxyl and ketone moieties of this compound. Transcriptome analysis of Curcuma wenyujin has already been used as a strategy to identify unigenes involved in terpenoid backbone biosynthesis, providing a foundation for discovering these specific enzymes. researchgate.net

Heterologous Expression and Pathway Reconstruction: Once candidate genes are identified through transcriptomic and genomic approaches, their functions can be verified by heterologous expression in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae). This strategy has been successfully employed to reconstruct the biosynthetic pathways for other compounds in Curcuma, such as curcuminoids. frontiersin.orgnih.gov By expressing the identified TPS and CYPs, researchers can confirm their role in the pathway and potentially produce this compound or its precursors in a controlled fermentation system.

Discovery of Alternative or Parallel Pathways: Plants often possess a complex network of metabolic pathways. It is possible that alternative or parallel routes to this compound exist, or that novel, yet-undiscovered intermediates are involved. Exploring the metabolic diversity within different Curcuma species and even different plant tissues could reveal novel enzymatic reactions or pathways.

Development of Advanced Analytical and Separation Techniques

The isolation and purification of this compound from its natural source, the rhizomes of Curcuma species, is a significant challenge. The compound is part of a complex mixture containing hundreds of other structurally related sesquiterpenoids, such as curdione, germacrone, and curcumol. phcog.commdpi.com This chemical complexity complicates separation and accurate quantification.

Standard isolation protocols involve solvent extraction followed by multiple, laborious chromatographic steps, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC). vulcanchem.comresearchgate.net Furthermore, many sesquiterpenoids are thermally unstable, making techniques like gas chromatography (GC) problematic without derivatization, and conventional extraction methods like steam distillation can lead to degradation. mdpi.com The presence of enantiomers, which are common among sesquiterpenoids in C. phaeocaulis, often necessitates specialized chiral HPLC separation to resolve. researchgate.netnih.gov

To overcome these limitations, future research should focus on developing and implementing more advanced and efficient techniques.

TechniqueAdvantage for this compound Research
High-Speed Counter-Current Chromatography (HSCCC) An all-liquid separation technique that avoids the use of solid stationary phases, minimizing irreversible adsorption and sample degradation. It has been successfully used to separate other major sesquiterpenoids from Curcuma wenyujin. nih.govsci-hub.se
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO₂) as the mobile phase, offering high separation efficiency, fast analysis times, and greener solvent usage. It is particularly well-suited for chiral separations.
Ultra-Performance Liquid Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) This hyphenated technique combines the high-resolution separation of UPLC with the high mass accuracy and sensitivity of Q/TOF-MS. It is a powerful tool for the rapid and untargeted profiling of complex extracts, enabling the identification of this compound and other constituents even at low concentrations. phcog.comresearchgate.net
"Green" Extraction Methods Techniques such as supercritical fluid extraction (SFE) and pressurized liquid extraction (PLE) can offer higher extraction efficiency with reduced solvent consumption and lower operating temperatures, preserving thermally labile compounds like this compound. mdpi.com

These advanced methods will not only streamline the purification of this compound for further study but also enable more accurate chemotaxonomic analysis of Curcuma species.

Integration with Systems Biology and Omics Approaches for Holistic Understanding

A holistic understanding of this compound requires moving beyond the study of the single molecule to examining its role within a complex biological system. Systems biology, which integrates various "omics" data, provides a powerful framework for this purpose. researchgate.netcqvip.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build comprehensive models of how this compound is produced by the plant and how it exerts its effects on target cells.

Future research directions include:

Integrated Omics for Biosynthesis: Combining transcriptomic data (identifying enzyme-coding genes) with proteomic data (quantifying the enzymes themselves) and metabolomic data (measuring the levels of this compound and its precursors) from Curcuma plants will provide a dynamic view of the biosynthetic pathway. researchgate.net This approach can reveal regulatory networks, rate-limiting steps, and how environmental or developmental cues affect this compound production.

Metabolomics for Mechanism of Action: Untargeted metabolomics can be used to study the global changes in the metabolome of human cells or animal models treated with this compound. Such studies on Curcuma wenyujin extracts have already been used to investigate its effects on metabolic pathways related to blood stasis, such as arachidonic acid and glycerophospholipid metabolism. researchgate.netcqvip.com Applying this to pure this compound can reveal its molecular targets and the metabolic pathways it modulates to exert its biological effects.

Computational Biology and Network Pharmacology: The large datasets generated by omics technologies can be analyzed using computational tools to construct interaction networks. mdpi.com This can predict protein targets of this compound and place the compound within the context of broader signaling and metabolic networks, helping to explain its polypharmacological effects.

This integrative approach promises to connect the genetic basis of this compound production with its ultimate pharmacological function.

Potential for Derivatization to Enhance Specific Biological Activities

While natural products like this compound possess inherent biological activity, their therapeutic potential can often be limited by factors such as low potency, poor bioavailability, or lack of target specificity. Chemical derivatization is a powerful strategy to overcome these limitations by creating analogues with improved pharmacological profiles. researchgate.nettcsedsystem.edu

Given that this compound has reported anti-inflammatory and cytotoxic potential, its structural modification is a promising avenue for future research. acs.orgresearchgate.net The structure of this compound features several functional groups—including a hydroxyl group, a ketone, and a cycloheptatrienone core—that are amenable to chemical modification.

Derivatization StrategyPotential EnhancementRationale/Example
Esterification/Etherification Improved bioavailability, altered solubility, enhanced potency.Modification of hydroxyl groups is a common strategy. For example, creating ester derivatives of other sesquiterpenes has been shown to modulate their activity.
Modification of the Ketone Moiety Altered reactivity and target binding.Conversion of the ketone to an oxime or hydrazone can change the molecule's electronic properties and hydrogen bonding capacity, potentially leading to new target interactions.
Modification of the Ring System Increased target specificity, novel activity.Introducing halogens or other functional groups to the seven-membered ring could enhance binding affinity. Chlorinated guaianolide derivatives have shown potent cytotoxic activity. csic.es
Synthesis of Amino-Derivatives Improved water solubility, potential for novel interactions.The introduction of nitrogen-containing functional groups can improve pharmacokinetic properties and has led to the discovery of novel bioactive sesquiterpenes. researchgate.net

The synthesis and biological evaluation of a library of this compound derivatives could lead to the identification of lead compounds with significantly enhanced anti-inflammatory or anticancer activity and improved drug-like properties. acs.orgnih.gov

Q & A

Basic Research Questions

Q. How can researchers accurately characterize the physicochemical properties of curcumadionol for experimental validation?

  • Methodological Answer : Begin with high-purity samples (≥95% confirmed by HPLC/NMR/MS) . Use spectroscopic techniques (e.g., UV-Vis, FTIR) to identify functional groups and chromatographic methods (HPLC or GC-MS) to assess purity. Cross-reference data with published protocols for structurally similar sesquiterpenes (e.g., xanthatin or curcumol) to validate results .

Q. What strategies are recommended for sourcing this compound and ensuring batch-to-batch consistency in academic studies?

  • Methodological Answer : Procure certified reference standards from reputable suppliers (e.g., ChemFaces, BCN3561) and verify CAS numbers (1235984-45-8) and molecular formulas (C₁₅H₂₀O₃) . Perform routine quality checks via mass spectrometry and retain certificates of analysis (COA) for reproducibility audits .

Q. How should researchers design initial bioactivity assays for this compound to avoid common pitfalls in natural product studies?

  • Methodological Answer : Use cell-based assays (e.g., cytotoxicity or anti-inflammatory models) with positive/negative controls (e.g., doxorubicin or dexamethasone). Optimize solvent compatibility (e.g., DMSO concentration ≤0.1%) and validate dose-response curves across 3+ biological replicates. Address solubility issues via pre-formulation studies with surfactants like Tween-80 .

Advanced Research Questions

Q. What analytical frameworks are effective for resolving contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer : Apply contradiction analysis by categorizing discrepancies (e.g., varying IC₅₀ values in cancer models). Compare experimental variables:

VariableStudy AStudy BResolution Strategy
Cell lineHepG2MCF-7Validate across 3+ lines
SolventEthanolDMSOStandardize to ≤0.1% DMSO
Exposure time24h48hConduct time-course assays
Use meta-analysis tools to identify confounding factors (e.g., impurity profiles ) and validate via orthogonal assays (e.g., ROS detection vs. apoptosis markers) .

Q. How can researchers optimize the synthetic pathway for this compound to improve yield and scalability?

  • Methodological Answer : Leverage semi-synthesis from abundant precursors (e.g., xanthatin) using regioselective oxidation . Monitor reaction intermediates via LC-MS and optimize catalysts (e.g., Pd/C for hydrogenation). For scalability, apply Design of Experiments (DoE) to variables like temperature, pressure, and solvent polarity. Publish detailed protocols in repositories like PubCompare to enable replication .

Q. What methodologies are critical for elucidating this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine omics approaches (transcriptomics/proteomics) with molecular docking. For example:

  • Transcriptomics : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells.
  • Docking : Map this compound’s structure to protein targets (e.g., NF-κB or COX-2) via AutoDock Vina.
    Validate findings with CRISPR/Cas9 knockouts or siRNA silencing .

Methodological and Ethical Considerations

Q. How should researchers address data gaps when this compound’s pharmacokinetic (PK) properties are understudied?

  • Methodological Answer : Use predictive tools (e.g., SwissADME) to estimate logP, bioavailability, and blood-brain barrier penetration. Validate in vitro (Caco-2 permeability assays) and in vivo (rodent PK studies with LC-MS/MS quantification). Collaborate with labs specializing in ADME-tox to share datasets .

Q. What criteria should guide the selection of research questions on this compound to ensure academic rigor and novelty?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Novelty : Investigate this compound’s synergy with existing chemotherapeutics (e.g., paclitaxel).
  • Ethical : Ensure animal studies follow ARRIVE guidelines .

Data Presentation Standards

Q. How should raw data (e.g., NMR spectra or cytotoxicity results) be documented to meet journal requirements?

  • Methodological Answer : Include metadata (e.g., instrument parameters, solvent peaks) in appendices. For cytotoxicity data, provide:

Sample IDConcentration (μM)Viability (%)SEM
Control0100±2
CMD-11078±4
Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite Cambridge English guidelines for data reuse .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.